4-BUTYL-7-[(2,6-DIFLUOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE
Description
4-BUTYL-7-[(2,6-DIFLUOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by the presence of a butyl group at the 4th position and a 2,6-difluorophenylmethoxy group at the 7th position of the chromen-2-one core structure
Properties
IUPAC Name |
4-butyl-7-[(2,6-difluorophenyl)methoxy]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2O3/c1-2-3-5-13-10-20(23)25-19-11-14(8-9-15(13)19)24-12-16-17(21)6-4-7-18(16)22/h4,6-11H,2-3,5,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IINITYUIFCQTPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-BUTYL-7-[(2,6-DIFLUOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE can be achieved through several synthetic routes. One common method involves the reaction of 4-butyl-2H-chromen-2-one with 2,6-difluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to improve yield and scalability, such as using continuous flow reactors and employing greener solvents to minimize environmental impact .
Chemical Reactions Analysis
4-BUTYL-7-[(2,6-DIFLUOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the 2,6-difluorophenylmethoxy group, where nucleophiles like amines or thiols can replace the fluorine atoms.
Scientific Research Applications
4-BUTYL-7-[(2,6-DIFLUOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential biological activities such as antimicrobial, anti-inflammatory, and anticancer properties, making it a candidate for drug development and biological studies.
Medicine: Due to its biological activities, it is investigated for therapeutic applications in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 4-BUTYL-7-[(2,6-DIFLUOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity .
Comparison with Similar Compounds
4-BUTYL-7-[(2,6-DIFLUOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE can be compared with other similar compounds, such as:
4-BUTYL-7-METHOXY-2H-CHROMEN-2-ONE: Lacks the difluorophenyl group, which may result in different biological activities and chemical reactivity.
7-[(2,6-DIFLUOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE: Lacks the butyl group, which may affect its solubility and interaction with biological targets.
4-BUTYL-2H-CHROMEN-2-ONE: Lacks both the methoxy and difluorophenyl groups, resulting in significantly different chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
